molecular formula C20H23FN2O3 B247730 1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

Cat. No.: B247730
M. Wt: 358.4 g/mol
InChI Key: GCYZTNMMGDWRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is a synthetic organic compound that features a piperazine ring substituted with a 3-fluorobenzyl group and an ethanone moiety linked to a 4-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The piperazine ring is first synthesized or obtained commercially. The 3-fluorobenzyl group is then introduced via nucleophilic substitution, where 3-fluorobenzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide.

  • Attachment of the Ethanone Moiety: : The intermediate is then reacted with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base like triethylamine to form the final product. This step involves an acylation reaction where the ethanone moiety is attached to the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 1-[4-(3-Hydroxy-benzyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone.

    Reduction: 1-[4-(3-Fluoro-benzyl)-piperazin-1-

Properties

Molecular Formula

C20H23FN2O3

Molecular Weight

358.4 g/mol

IUPAC Name

1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C20H23FN2O3/c1-25-18-5-7-19(8-6-18)26-15-20(24)23-11-9-22(10-12-23)14-16-3-2-4-17(21)13-16/h2-8,13H,9-12,14-15H2,1H3

InChI Key

GCYZTNMMGDWRNY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.